Aqueous SAM Stability: C17 as the Absolute Minimum Threshold vs. Shorter Chains on NiTi
On electrochemically polished NiTi surfaces, alkylphosphonic acids with chain lengths shorter than 17 CH₂ groups fail to produce SAMs that remain stable upon immersion in water. Heptadecylphosphonic acid, with exactly 17 carbon atoms, is the minimum chain length that yields a monolayer resistant to aqueous desorption. Octadecylphosphonic acid (C18) also forms stable SAMs, but all chains with ≤16 carbons degrade readily under identical conditions [1]. This threshold behavior is attributed to the critical density of cohesive Van der Waals interactions required to counterbalance the driving force for hydrolytic displacement of the phosphonate headgroup.
| Evidence Dimension | Monolayer stability in aqueous environments (resistance to desorption) as a function of alkyl chain length |
|---|---|
| Target Compound Data | Stable SAM formation at 17 CH₂ groups (aqueous environment) |
| Comparator Or Baseline | Hexadecylphosphonic acid (C16), tetradecylphosphonic acid (C14), and shorter chains: unstable SAMs; Octadecylphosphonic acid (C18): stable SAMs, but processing disadvantages |
| Quantified Difference | Qualitative threshold: stability absent for n ≤ 16; stability present for n ≥ 17 |
| Conditions | Electropolished NiTi substrates, monolayer adsorption from ethanolic solutions; stability assessed after water immersion via PM-IRRAS and cyclovoltammetry |
Why This Matters
For any application requiring monolayer integrity under wet or humid conditions—such as corrosion inhibition, biomedical coatings, or underwater adhesion—heptadecylphosphonic acid provides the shortest chain that guarantees aqueous stability, maximizing processing convenience while minimizing material cost relative to longer chains.
- [1] M. Maxisch, C. Ebbert, B. Torun, N. Fink, T. De Los Arcos, J. Lackmann, H. J. Maier, G. Grundmeier. PM-IRRAS studies of the adsorption and stability of organophosphonate monolayers on passivated NiTi surfaces. Applied Surface Science, 2011, 257, 2011-2018. View Source
